molecular formula C10H6ClN3 B1598800 4-chloro-9H-pyrimido[4,5-b]indole CAS No. 5719-08-4

4-chloro-9H-pyrimido[4,5-b]indole

Cat. No.: B1598800
CAS No.: 5719-08-4
M. Wt: 203.63 g/mol
InChI Key: ZCYULQVZSXKVFP-UHFFFAOYSA-N
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Description

4-chloro-9H-pyrimido[4,5-b]indole is a useful research compound. Its molecular formula is C10H6ClN3 and its molecular weight is 203.63 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 4-chloro-9H-pyrimido[4,5-b]indole are the RET and TRK proteins . These proteins play crucial roles in cell signaling pathways, particularly in cell growth and differentiation.

Mode of Action

This compound acts as a selective dual inhibitor of RET and TRK . It binds to these proteins, inhibiting their activity and thus disrupting the signaling pathways they are involved in. This can lead to changes in cell growth and differentiation.

Biochemical Pathways

The compound’s action primarily affects the RET and TRK signaling pathways . By inhibiting these proteins, it disrupts the normal signaling processes, which can lead to changes in cell behavior. The downstream effects of this disruption can vary depending on the specific cellular context.

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific cellular context. Given its mode of action, it can be expected to result in changes in cell growth and differentiation due to its disruption of ret and trk signaling .

Properties

IUPAC Name

4-chloro-9H-pyrimido[4,5-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYULQVZSXKVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40421018
Record name 4-chloro-9H-pyrimido[4,5-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5719-08-4
Record name 4-chloro-9H-pyrimido[4,5-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-9H-pyrimido[4,5-b]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 3H-pyrimido[4,5-b]indol-4(9H)-one (0.091 g, 0.491 mmol) in phosphorous oxychloride (8 mL) was refluxed under nitrogen for 24 hours. Phosphorous oxychloride was removed by evaporation and the residue was partitioned between water (20 mL) and chloroform (2×20 mL). The organic extracts were filtered through celite, dried (Na2SO4) and concentrated to give 4-chloro-9H-pyrimido[4,5-b]indole as a yellow solid (0.103 g, 0.50 mmol, quantitative). 1H NMR (500 MHz, CDCl3) δ 7.60 (1H, dd, J=8.8 Hz), 7.70 (1H, dd, J=8.8 Hz), 8.43 (1H, d, J=8 Hz), 8.52 (1H, d, J=8 Hz), 8.98 (1H, s); LC-MS (3) Rt: 5.59 min; m/z (ESI) 206, 204 [MH+].
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0.091 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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